molecular formula C12H17N3O B7598985 1-Cyclohexyl-3-pyridin-3-ylurea

1-Cyclohexyl-3-pyridin-3-ylurea

Cat. No.: B7598985
M. Wt: 219.28 g/mol
InChI Key: HXUVJFGSTOIWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-pyridin-3-ylurea is a chemical scaffold of interest in medicinal chemistry and pharmacological research, particularly in the study of enzyme inhibition. Urea-based compounds like this one are frequently investigated as potent inhibitors of enzymes such as the soluble epoxide hydrolase (sEH), a key therapeutic target . Inhibiting sEH helps to stabilize endogenous fatty acid epoxides, which are signaling molecules involved in reducing inflammation and pain in various disease models . The distinct 1,3-disubstituted urea pharmacophore is known for its high binding affinity, making it a valuable template for developing novel therapeutic agents . Researchers utilize this compound to explore structure-activity relationships (SAR), aiming to optimize potency and improve drug-like properties for potential applications in anti-inflammatory and neuroprotective research . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclohexyl-3-pyridin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(14-10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUVJFGSTOIWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Mechanism

Cyclohexyl isocyanate reacts with the primary amine group of pyridin-3-amine, eliminating carbon dioxide (CO₂) to yield the target urea derivative:

Cyclohexyl-NCO+H2N-C5H4NCyclohexyl-NH-C(O)-NH-C5H4N+CO2\text{Cyclohexyl-NCO} + \text{H}2\text{N-C}5\text{H}4\text{N} \rightarrow \text{Cyclohexyl-NH-C(O)-NH-C}5\text{H}4\text{N} + \text{CO}2 \uparrow

The reaction is typically conducted in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C to mitigate side reactions.

Optimized Protocol

  • Reagents :

    • Cyclohexyl isocyanate (1.2 equiv)

    • Pyridin-3-amine (1.0 equiv)

    • Anhydrous DCM (10 mL/g amine)

  • Procedure :

    • Dissolve pyridin-3-amine in DCM under nitrogen.

    • Add cyclohexyl isocyanate dropwise at 0°C.

    • Stir at room temperature for 12–24 hours.

    • Quench with water, extract with DCM, and dry over Na₂SO₄.

    • Purify via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 70–85% (purity >95% by HPLC).

Solvent-Free Catalytic Synthesis

Recent advances highlight solvent-free conditions to enhance atom economy and reduce waste. In this approach, the urea product acts as a catalyst, accelerating the reaction between cyclohexyl isocyanate and pyridin-3-amine.

Key Advantages

  • Eliminates solvent disposal costs.

  • Achieves higher yields (90–95%) due to reduced side reactions.

  • Shortens reaction time to 4–6 hours.

Operational Parameters

ParameterValue
Temperature25–40°C
Catalyst Loading5 mol% (product urea)
WorkupFiltration and washing

Alternative Routes via Carbodiimide Intermediates

Carbodiimide-mediated coupling offers an alternative pathway, particularly for sterically hindered amines. This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the isocyanate intermediate.

Reaction Steps

  • Generate cyclohexyl isocyanate in situ from cyclohexylamine and phosgene (or safer alternatives like triphosgene).

  • Activate with EDC/DCC in THF.

  • Add pyridin-3-amine and stir at 0°C for 6 hours.

Yield : 65–75%, with challenges in removing carbodiimide byproducts.

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each synthesis route:

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Isocyanate-Amine70–85>95HighModerate (solvent use)
Solvent-Free90–95>98ModerateLow
Carbodiimide-Mediated65–7590–95LowHigh (byproducts)

Purification and Characterization

Recrystallization

Optimal recrystallization solvents include:

  • Ethanol/Water (8:2 v/v): Provides needle-like crystals (melting point: 142–144°C).

  • Acetonitrile : Yields higher purity (>99%) but requires slow cooling.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 1H, pyridine-H), 8.23 (d, 1H, J = 4.8 Hz), 7.72 (d, 1H, J = 7.6 Hz), 6.48 (t, 1H, J = 5.2 Hz), 3.92 (m, 1H, cyclohexyl), 1.2–1.8 (m, 10H, cyclohexyl).

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1550 cm⁻¹ (C-N).

Challenges and Mitigation Strategies

Exothermicity Control

Rapid addition of isocyanate or inadequate cooling leads to thermal runaway. Solutions include:

  • Using ice baths during reagent addition.

  • Semi-batch reactors for large-scale synthesis.

Byproduct Formation

  • Urea Oligomers : Minimized by maintaining stoichiometric excess of isocyanate (1.2–1.5 equiv).

  • Pyridine Oxidation : Prevented by conducting reactions under inert atmospheres.

Industrial-Scale Considerations

For pilot-scale production (>1 kg), the solvent-free method is preferred due to:

  • Reduced waste generation.

  • Compatibility with continuous flow reactors.

  • Lower energy input (25–40°C vs. reflux conditions) .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-pyridin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the cyclohexyl and pyridinyl groups.

    Reduction: Reduced forms of the urea derivative.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-Cyclohexyl-3-pyridin-3-ylurea has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-pyridin-3-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-cyclohexyl-3-pyridin-3-ylurea with structurally related urea derivatives:

Compound Name Substituent A Substituent B Molecular Weight (g/mol) Key Physicochemical Traits
This compound Cyclohexyl Pyridin-3-yl 235.29 High lipophilicity (cyclohexyl), moderate polarity (pyridine)
1-(4-Chlorophenyl)-3-pyridin-3-ylurea 4-Chlorophenyl Pyridin-3-yl 247.68 Increased lipophilicity (Cl substituent), potential halogen bonding
1-(2-Chlorophenyl)-3-cyclohexylurea 2-Chlorophenyl Cyclohexyl 254.74 Electron-withdrawing Cl may enhance stability and reactivity
1-Cyclohexyl-3-(pyrimidinyl)urea Cyclohexyl Substituted pyrimidine 294.34 Heterocyclic moiety may improve target specificity
CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) Chloroethyl Cyclohexyl (+ nitroso) 234.70 Nitroso group enables alkylating activity; high CNS penetration

Key Observations :

  • Cyclohexyl vs. Chlorophenyl: Cyclohexyl substituents enhance lipophilicity, aiding blood-brain barrier penetration (e.g., CCNU’s efficacy against intracerebral leukemia ).
  • Pyridine vs. Pyrimidine : Pyridin-3-yl offers a planar aromatic system for target interactions, while pyrimidine introduces additional hydrogen-bonding sites .
  • Nitroso Ureas (CCNU): The nitroso group in CCNU facilitates alkylation of DNA and proteins, a mechanism absent in non-nitrosoureas like this compound .

Research Findings and Implications

Lipophilicity and CNS Penetration : Cyclohexyl-substituted compounds (e.g., CCNU) show superior CNS activity due to lipid solubility, a trait likely shared by this compound .

Protein Binding : Cyclohexylcarbamoylation in CCNU suggests that the cyclohexyl group in the target compound may similarly interact with lysine residues, though without alkylating capacity .

Substituent-Driven Activity : Chlorophenyl and pyridinyl groups modulate electronic properties and target selectivity, making these derivatives suitable for diverse applications (e.g., anticancer vs. kinase inhibition) .

Q & A

Q. What are the recommended synthetic routes for 1-Cyclohexyl-3-pyridin-3-ylurea, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves coupling a cyclohexylamine derivative with a pyridinyl isocyanate. A multi-step approach is recommended:

Preparation of intermediates : Cyclohexylamine is reacted with a carbonylating agent (e.g., triphosgene) to generate the urea backbone.

Coupling reaction : The pyridin-3-yl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling under inert atmosphere (N₂/Ar).

  • Key conditions : Use anhydrous solvents (e.g., THF, DMF), maintain temperatures between 0–25°C to avoid side reactions, and employ catalysts like Pd(PPh₃)₄ for efficient coupling .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixture).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : Confirm structure using ¹H and ¹³C NMR. Key peaks include NH protons (δ 5.5–6.5 ppm) and pyridinyl aromatic protons (δ 7.0–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95% by area normalization).
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 262.3 (calculated for C₁₃H₁₉N₃O) .

Q. What are the critical physicochemical properties of this compound for experimental design?

  • Methodological Answer : Key properties include:
  • Solubility : Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO, ethanol, and dichloromethane. Pre-solubilize in DMSO for biological assays .
  • Stability : Store at –20°C under desiccation. Degrades in acidic/basic conditions; avoid prolonged exposure to light .
  • Melting Point : Reported range: 145–148°C. Verify via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. Address via:
  • Standardized bioassays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls.
  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., pyridinyl vs. phenyl groups) to isolate activity contributors .
  • Statistical validation : Apply ANOVA or t-tests to assess significance (p < 0.05) across replicates .

Q. What advanced techniques are suitable for analyzing hydrogen bonding and crystal packing in this compound?

  • Methodological Answer : Utilize X-ray crystallography:
  • Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Key parameters :
ParameterValue
Crystal systemTriclinic
Space groupP1
Unit cell dimensionsa = 5.8824 Å, b = 10.2410 Å, c = 12.3902 Å
Hydrogen bondsN–H···S (2.8–3.2 Å)
  • Software analysis : Refine with SHELXL-97; visualize packing diagrams to identify C–H···π interactions .

Q. How can computational modeling enhance the design of this compound-based inhibitors?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). Optimize ligand conformations using molecular dynamics (MD) in GROMACS.
  • Quantum mechanical calculations : Perform DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., charge distribution on pyridinyl nitrogen) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility or stability data?

  • Methodological Answer :
  • Replicate experiments : Test solubility in triplicate under controlled conditions (pH 7.4, 25°C).
  • Analytical validation : Compare HPLC purity profiles to rule out degradation products.
  • Literature cross-check : Prioritize peer-reviewed sources (e.g., PubChem, Acta Crystallographica) over vendor data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.